![molecular formula C23H48N2O B1213314 Octadecanamide, N-[3-(dimethylamino)propyl]- CAS No. 7651-02-7](/img/structure/B1213314.png)
Octadecanamide, N-[3-(dimethylamino)propyl]-
Overview
Description
Octadecanamide, N-[3-(dimethylamino)propyl]-, also known as Octadecanamide, N-[3-(dimethylamino)propyl]-, is a useful research compound. Its molecular formula is C23H48N2O and its molecular weight is 368.6 g/mol. The purity is usually 95%.
The exact mass of the compound Octadecanamide, N-[3-(dimethylamino)propyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86167. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Octadecanamide, N-[3-(dimethylamino)propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanamide, N-[3-(dimethylamino)propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Octadecanamide, N-[3-(dimethylamino)propyl]- (commonly referred to as DMAPODA), is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its unique structure allows it to interact with various biological systems, making it a subject of interest for research into its potential therapeutic applications.
- Molecular Formula : C23H48N2O
- Molecular Weight : 368.64 g/mol
- CAS Registry Number : 7651-02-7
The compound is characterized by a long hydrophobic alkyl chain, which enhances its lipid solubility and biological interactions.
DMAPODA interacts with cellular membranes and proteins, influencing various biochemical pathways. Its mechanism includes:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, altering metabolic pathways and gene expression.
- Cell Signaling : It affects signaling pathways critical for cell survival and proliferation, potentially leading to apoptosis in certain cell types .
- Membrane Interaction : DMAPODA enhances membrane permeability, which can disrupt microbial cell integrity, making it a candidate for antimicrobial applications.
1. Antimicrobial Properties
DMAPODA has shown promising antimicrobial activity against various pathogens. The presence of the dimethylamino group increases its interaction with lipid membranes, enhancing its effectiveness against microbial cells. Preliminary studies indicate significant cytotoxic effects on certain cancer cell lines, suggesting potential for therapeutic use.
2. Dermal Sensitization
In vivo studies have shown that DMAPODA can act as a dermal sensitizer. For instance, in tests involving New Zealand White rabbits, the compound was evaluated for skin irritation potential. Results indicated that while some irritation occurred initially, effects were reversible within a few days . This highlights the importance of dosage and formulation in determining safety profiles.
3. Cellular Effects
Research indicates that DMAPODA influences cellular metabolism and gene expression. It has been observed to affect the viability of skin cells and other tissues in vitro, demonstrating both beneficial and adverse effects depending on concentration .
Case Study 1: Skin Irritation Assessment
A study assessed the skin irritation potential of DMAPODA in rabbits under semi-occlusive conditions. The average scores for erythema were recorded at 24, 48, and 72 hours post-application, showing a gradual decrease in irritation levels over time . This study emphasizes the need for careful evaluation of dermal exposure risks associated with this compound.
Case Study 2: Antimicrobial Efficacy
In another study, DMAPODA was tested against a range of bacterial strains. Results showed that at certain concentrations, the compound effectively inhibited bacterial growth, suggesting its potential application as an antimicrobial agent in cosmetic formulations.
Summary of Findings
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against various pathogens; enhances membrane permeability |
Dermal Sensitization | Initial irritation observed; effects reversible within days |
Cellular Metabolism | Influences gene expression and metabolic pathways |
Scientific Research Applications
Overview
Octadecanamide, N-[3-(dimethylamino)propyl]- (commonly referred to as DMAPODA), is a compound with significant applications in various scientific fields, including biochemistry, pharmacology, and material science. Its unique chemical structure, characterized by a long hydrophobic alkyl chain and a dimethylamino group, enhances its interaction with biological systems, making it a subject of extensive research.
DMAPODA exhibits a range of biological activities that make it valuable in research:
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens due to its ability to disrupt microbial membranes. Studies indicate significant cytotoxic effects on certain cancer cell lines, suggesting potential therapeutic uses .
- Cell Membrane Interaction : Its amphiphilic nature allows DMAPODA to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant for drug delivery systems where controlled release is essential.
- Enzyme Modulation : DMAPODA can influence metabolic pathways by inhibiting or activating specific enzymes, which may alter gene expression and cellular functions.
Antimicrobial Research
DMAPODA's antimicrobial properties have been investigated in various studies. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing a dose-dependent inhibition of bacterial growth. This suggests its potential as a candidate for developing new antimicrobial formulations .
Drug Delivery Systems
Research has focused on incorporating DMAPODA into liposomal formulations to enhance drug retention and release profiles. A study indicated that the presence of DMAPODA improved the bioavailability of therapeutic agents compared to traditional delivery methods.
Cosmetic and Industrial Applications
Due to its surfactant properties, DMAPODA is used in cosmetic formulations as an antistatic and emulsifying agent. Its ability to enhance product stability and performance makes it suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the efficacy of DMAPODA derivatives against common pathogens. Results indicated that higher concentrations led to greater inhibition of bacterial growth, supporting its potential use in antimicrobial therapies.
Case Study 2: Drug Delivery Systems
In a separate investigation, researchers incorporated DMAPODA into drug delivery vehicles. The findings showed that these formulations exhibited enhanced retention and release characteristics, suggesting improved therapeutic efficacy for encapsulated drugs.
Table 1: Biological Activities of Octadecanamide
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h4-22H2,1-3H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVIUVHFPSALDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13282-70-7 (monoacetate), 83607-13-0 (HCl), 83721-43-1 (phosphate) | |
Record name | Dimethylaminopropyl stearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9064762 | |
Record name | N-[3-(Dimethylamino)propyl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | Octadecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7651-02-7 | |
Record name | Stearamidopropyl dimethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7651-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminopropyl stearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lexamine S 13 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-[3-(Dimethylamino)propyl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]stearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARAMIDOPROPYL DIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7VEI00UFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.